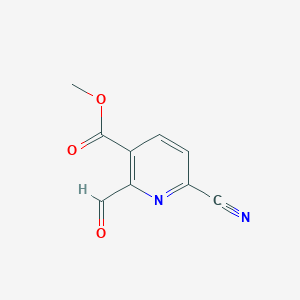
Methyl 6-cyano-2-formylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyano-2-formylnicotinate is an organic compound with the molecular formula C9H6N2O3 It is a derivative of nicotinic acid, featuring a cyano group at the 6-position and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-2-formylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Formylation: The formyl group is introduced at the 2-position using formylating agents such as formic acid or formamide under acidic conditions.
Cyanation: The cyano group is introduced at the 6-position through a nucleophilic substitution reaction using cyanide sources like potassium cyanide or sodium cyanide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and reacted under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyano-2-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Methyl 6-carboxy-2-formylnicotinate.
Reduction: Methyl 6-amino-2-formylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyano-2-formylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 6-cyano-2-formylnicotinate exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: It might interfere with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Methyl 6-cyano-2-hydroxynicotinate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 6-cyano-2-methylnicotinate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness: Methyl 6-cyano-2-formylnicotinate is unique due to the presence of both a cyano and a formyl group, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
methyl 6-cyano-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H6N2O3/c1-14-9(13)7-3-2-6(4-10)11-8(7)5-12/h2-3,5H,1H3 |
InChI Key |
QGALFLNSQRQZSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















